molecular formula C7H5F3N2O2 B8096753 6-Hydroxy-4-(trifluoromethyl)nicotinamide CAS No. 1806317-11-2

6-Hydroxy-4-(trifluoromethyl)nicotinamide

Cat. No.: B8096753
CAS No.: 1806317-11-2
M. Wt: 206.12 g/mol
InChI Key: JZASIHOQMPWGMF-UHFFFAOYSA-N
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Description

6-Hydroxy-4-(trifluoromethyl)nicotinamide is a chemical compound with the CAS Registry Number 1806317-11-2 . Its molecular formula is C 7 H 5 F 3 N 2 O 2 , and it has a molecular weight of 206.12 g/mol . The compound is identified by the SMILES string O=C(N)C1=CN=C(O)C=C1C(F)(F)F . This compound is part of a family of substituted nicotinamide and nicotinic acid derivatives. Related molecules, such as 6-Hydroxy-4-(trifluoromethyl)nicotinic acid, have been identified as a major metabolite of the pesticide flonicamid in soil and water . This suggests potential research applications for this compound in agricultural chemistry, environmental science, and metabolic studies . Its properties may make it a valuable intermediate in the synthesis of more complex molecules for pharmaceutical or agrochemical research. Please handle this material with care. Safety information indicates that it may cause skin and eye irritation and may be harmful if swallowed . Researchers should consult the Safety Data Sheet for full handling protocols. This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)4-1-5(13)12-2-3(4)6(11)14/h1-2H,(H2,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZASIHOQMPWGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)C(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801044190
Record name 1,6-Dihydro-6-oxo-4-(trifluoromethyl)-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801044190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806317-11-2
Record name 1,6-Dihydro-6-oxo-4-(trifluoromethyl)-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801044190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Strategies for the Incorporation of Trifluoromethyl Pyridine (B92270) Moieties

The introduction of a trifluoromethyl group into a pyridine ring is a cornerstone of modern organofluorine chemistry, driven by the unique properties this group imparts to agrochemicals and pharmaceuticals. organic-chemistry.orgnih.gov Three principal strategies have been established for the synthesis of trifluoromethylpyridine (TFMP) derivatives: halogen-fluorine exchange, de novo ring assembly from fluorinated precursors, and direct trifluoromethylation of the pyridine nucleus. organic-chemistry.org

One of the most established and industrially significant methods for synthesizing trifluoromethylpyridines is through a halogen-fluorine exchange reaction. This approach typically involves the conversion of a trichloromethyl (-CCl3) group on the pyridine ring to a trifluoromethyl (-CF3) group. organic-chemistry.org The process, an extension of the Swarts reaction, was first applied to the pyridine series in 1947. organic-chemistry.orgnih.gov

The reaction is commonly performed by treating a (trichloromethyl)pyridine compound with hydrogen fluoride (B91410) (HF) under liquid phase conditions. wikipedia.org To facilitate the exchange, a metal halide catalyst, such as iron(III) chloride (FeCl3) or iron(III) fluoride (FeF3), is often employed at super-atmospheric pressures and elevated temperatures ranging from 150°C to 250°C. wikipedia.org This method is particularly useful for producing intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209), which are valuable in the manufacturing of herbicides. wikipedia.org A key industrial intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), is synthesized via the chlorination of 2-chloro-5-methylpyridine (B98176) to give 2,3-dichloro-5-(trichloromethyl)pyridine, followed by a vapor-phase fluorination. organic-chemistry.orgnih.gov

Another variation is the simultaneous vapor-phase chlorination and fluorination of picoline at high temperatures (>300°C) over transition metal-based catalysts, which can yield key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) in a single step. nih.gov

Table 1: Comparison of Halogen-Fluorine Exchange Methods

MethodReactantsConditionsKey ProductsReference
Liquid-Phase Fluorination(Trichloromethyl)pyridine, Anhydrous HF, Metal Halide Catalyst (e.g., FeCl3)150-250°C, Super-atmospheric Pressure(Trifluoromethyl)pyridines wikipedia.org
Vapor-Phase Fluorination2,3-dichloro-5-(trichloromethyl)pyridineVapor Phase2,3-dichloro-5-(trifluoromethyl)pyridine organic-chemistry.orgnih.gov
Simultaneous Chlorination/FluorinationPicoline, Chlorine, HF>300°C, Vapor Phase, Transition Metal Catalyst2-chloro-5-(trifluoromethyl)pyridine nih.gov

Constructing the pyridine ring from acyclic, trifluoromethyl-containing building blocks is a highly versatile strategy that allows for the synthesis of specific isomers that may be difficult to access otherwise. organic-chemistry.orgillinois.edu This "bottom-up" approach offers precise control over the final substitution pattern. nih.gov

Several cyclo-condensation reactions have been developed for this purpose. illinois.edu A prominent example involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide. mdpi.comnih.gov This condensation, often catalyzed by an organic base like N-methylmorpholine or triethylamine, first yields a salt of 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine, which is a direct precursor to the 6-hydroxy-4-(trifluoromethyl)pyridine core. nih.gov

Other advanced methods include:

Pechmann-type reactions: A Brønsted base-catalyzed reaction between cyclic 1,3-diones and ethyl 4,4,4-trifluoroacetoacetate can efficiently produce 4-trifluoromethyl 2-pyrones, which can be converted to the corresponding 2-pyridones using an ammonia (B1221849) source like ammonium (B1175870) acetate. nih.gov

Cobalt-catalyzed [2+2+2] cycloaddition: This method allows for the regioselective synthesis of α-trifluoromethyl-pyridine derivatives by reacting trifluoromethylated diynes with various nitriles. ethz.ch

These de novo syntheses are crucial for producing compounds like flonicamid (B1672840), which contains a 4-trifluoromethyl-pyridine structure obtained through condensation in the presence of ammonia. illinois.edu

Direct C-H trifluoromethylation represents the most modern and atom-economical approach, avoiding the need for pre-functionalized starting materials. While trifluoromethyl radicals can react with pyridine to give a mixture of 2-, 3-, and 4-substituted products, recent advancements have enabled highly regioselective transformations.

Key developments in this area include:

Nucleophilic Activation: A method for achieving 3-position-selective C-H trifluoromethylation has been established. This involves the nucleophilic activation of the pyridine ring through hydrosilylation, forming an N-silyl enamine intermediate, which then undergoes electrophilic trifluoromethylation.

N-oxide or N-ylide Strategy: A highly efficient and regioselective direct C-H trifluoromethylation can be achieved by activating the pyridine as an N-methylpyridinium iodide salt. Treating this salt with trifluoroacetic acid (TFA) as an inexpensive CF3 source in the presence of a silver carbonate catalyst yields a variety of trifluoromethylpyridines with excellent regioselectivity and functional group compatibility.

These direct methods are valuable for their operational simplicity and for the late-stage functionalization of complex, bioactive molecules.

Synthesis of 6-Hydroxy-4-(trifluoromethyl)nicotinamide and Related Intermediates

The synthesis of the target molecule is a multi-step process that hinges on the successful preparation of key precursors, namely derivatives of 4-(trifluoromethyl)nicotinic acid and the formation of the 6-hydroxynicotinamide (B1222860) core structure.

The 6-hydroxynicotinamide core is chemically equivalent to its tautomer, 2-oxo-1,2-dihydropyridine-5-carboxamide, also known as 2-pyridone-5-carboxamide. The synthesis of this heterocyclic system is typically achieved through cyclization reactions. nih.gov

A prevalent strategy for constructing the 2-pyridone ring involves the condensation of a β-keto ester with an activated amide. For the specific case of the 4-(trifluoromethyl)-substituted core, a de novo synthesis is particularly effective. One patented method starts with the condensation of ethyl trifluoroacetoacetate and cyanoacetamide. mdpi.comnih.gov This reaction, catalyzed by a base, proceeds through a cyclization that directly establishes the 4-(trifluoromethyl)-2,6-dihydroxypyridine ring system. The resulting 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine intermediate contains the essential structural features, including the group that corresponds to the 6-hydroxy moiety (in its 2-pyridone form) and the trifluoromethyl group at the desired position. mdpi.comnih.gov

Classical methods for 2-pyridone synthesis, such as the Guareschi-Thorpe reaction and Dieckmann-type condensations, also provide pathways to this core structure, although their application to trifluoromethylated analogues requires specific fluorinated starting materials.

4-(Trifluoromethyl)nicotinic acid is the critical intermediate for the synthesis of the final amide. nih.gov Its preparation has been the subject of extensive research, leading to several distinct synthetic routes.

Table 2: Synthetic Routes to 4-(Trifluoromethyl)nicotinic Acid

Starting MaterialsKey StepsAdvantages/DisadvantagesReference(s)
Ethyl 4,4,4-trifluoroacetoacetate & Cyanoacetamide1. Cyclization to form 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine. 2. Chlorination (e.g., with POCl3). 3. Catalytic hydrogenolysis (e.g., with Pd/C) to remove chloro groups. 4. Hydrolysis of the nitrile to a carboxylic acid.Feasible and applicable to industrial scale, but a multi-step process. mdpi.comnih.gov
3-Cyanopyridine1. Lithiation at the 4-position using a strong base (e.g., butyllithium). 2. Reaction with a trifluoromethyl source (e.g., bromotrifluoromethane). 3. Hydrolysis of the resulting 4-trifluoromethyl-3-cyanopyridine.Direct functionalization of a simple precursor. Requires cryogenic temperatures and strong bases.
Trifluoroacetyl chloride & Vinyl ethyl ether1. Acylation to form 4-ethoxy-1,1,1-trifluoro-3-en-2-one. 2. Cyclization with 3-aminoacrylonitrile. 3. Hydrolysis of the resulting nicotinonitrile derivative.Uses inexpensive raw materials, but trifluoroacetyl chloride is a hazardous gas.
Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate1. Catalytic hydrogenation (Pd/C) to remove the two chloro groups.A direct dehalogenation of a pre-formed ring system.

One of the most developed routes begins with ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide. mdpi.comnih.gov The initial cyclization product undergoes subsequent chlorination, catalytic hydrogenolysis to remove the chlorine atoms, and finally hydrolysis of the nitrile group at the 3-position to yield the desired nicotinic acid. mdpi.com

Another approach involves the direct functionalization of 3-cyanopyridine. By treating it with a strong base like butyllithium (B86547) at low temperatures (-40°C), the pyridine ring can be deprotonated at the 4-position and subsequently reacted with a trifluoromethylating agent such as bromotrifluoromethane. The resulting 4-trifluoromethyl-3-cyanopyridine is then hydrolyzed to the target acid.

A third method utilizes trifluoroacetyl chloride, which reacts with vinyl ethyl ether to form an enone intermediate. This intermediate is then cyclized with 3-aminoacrylonitrile, and the product is hydrolyzed to give 4-(trifluoromethyl)nicotinic acid. The final conversion of the acid to the target this compound would involve standard amidation procedures (e.g., activation to an acyl chloride followed by reaction with ammonia) integrated with the steps that establish the 6-hydroxy group.

Methodological Advancements in Nicotinamide (B372718) Synthesis

The synthesis of substituted nicotinamides, particularly those featuring a trifluoromethyl group, has evolved to meet the demands for complex molecules in agrochemical and pharmaceutical research. While direct methods for the synthesis of this compound are not extensively detailed in public literature, advancements in the synthesis of the core structure, 4-(trifluoromethyl)nicotinic acid, and its derivatives provide a clear blueprint for its potential production.

A prominent strategy involves building the pyridine ring from acyclic trifluoromethyl-containing precursors. nih.gov One patented method for the synthesis of the key intermediate, 4-trifluoromethylnicotinic acid, starts with the reaction of cyanoacetamide and ethyl trifluoroacetoacetate in the presence of an organic base like N-methylmorpholine or triethylamine. google.com This initial step forms a 2,6-dihydroxy-3-cyano-4-trifluoromethyl pyridine salt. This dihydroxy intermediate is particularly relevant as it contains the foundational structure required for this compound. Subsequent chemical transformations, including chlorination with phosphorus oxychloride, catalytic hydrogenation to remove the chlorine atoms, and finally, hydrolysis of the nitrile group, yield 4-trifluoromethylnicotinic acid. google.com

Another innovative approach to 4-trifluoromethylnicotinic acid synthesis involves the use of trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile (B1666552) as starting materials, which proceed through acylation, cyclization, and hydrolysis reactions. google.com This method is noted for its use of readily available raw materials and high yields suitable for industrial-scale production. google.com

Once the 4-trifluoromethylnicotinic acid intermediate is secured, its conversion to a nicotinamide is typically straightforward. A common method is the amidation of the carboxylic acid. For example, in the synthesis of the insecticide Flonicamid, 4-trifluoromethylnicotinic acid is first activated, often by converting it to an acyl chloride using thionyl chloride. google.com This activated intermediate then reacts with an appropriate amine—in the case of Flonicamid, aminoacetonitrile (B1212223) hydrochloride in the presence of a base like triethylamine—to form the final amide product. google.comgoogle.com A similar strategy could be employed to introduce the simple amide group of nicotinamide by using ammonia.

The table below summarizes key intermediates and reagents in the synthesis of the 4-(trifluoromethyl)nicotinic acid core.

Starting MaterialsKey IntermediatesReagents & ConditionsFinal Product (Intermediate)
Cyanoacetamide, Ethyl trifluoroacetoacetate2,6-dihydroxy-3-cyano-4-trifluoromethyl pyridineOrganic base (e.g., N-methylmorpholine), POCl₃, Pd/C, Hydrolysis4-Trifluoromethylnicotinic acid
Trifluoroacetyl chloride, Vinyl ethyl ether, 3-Amino acrylonitrileN/AAcylation, Cyclization, Hydrolysis (NaOH)4-Trifluoromethylnicotinic acid
4-Trifluoromethylnicotinic acid4-Trifluoromethylnicotinoyl chlorideThionyl chloride or PhosgeneActivated acid for amidation

Derivatization Strategies and Analogue Generation

Derivatization of a core molecule like this compound is a critical strategy for discovering new compounds with optimized properties. Analogue generation can focus on several key positions: the amide group, the pyridine ring, and the trifluoromethyl substituent. The synthesis of Flonicamid, N-(Cyanomethyl)-4-(trifluoromethyl)nicotinamide, serves as a prime example of derivatization at the amide nitrogen. researchgate.netsigmaaldrich.com Starting from the common intermediate 4-trifluoromethylnicotinic acid, the introduction of a cyanomethyl group (-CH₂CN) onto the amide nitrogen illustrates a key derivatization pathway that led to a commercially significant insecticide. google.comresearchgate.net This highlights the importance of N-substitution on the carboxamide group for modulating biological activity.

Further analogue generation can be inferred from research into other nicotinamide derivatives. For instance, studies have explored the synthesis of novel niacinamide derivatives by introducing flexible, chiral chains to the amide group to create fungicides. acs.org This involves reacting a nicotinoyl chloride with various chiral amino alcohol derivatives. Another approach involves creating N-(thiophen-2-yl) nicotinamide derivatives, where the amide nitrogen is attached to a substituted thiophene (B33073) ring, to explore fungicidal activity. acs.org These strategies demonstrate that a wide variety of substituents, from simple alkyl chains to complex heterocyclic rings, can be appended to the amide nitrogen to generate a library of analogues for screening.

Modification of the pyridine ring itself presents another avenue for derivatization. For the target compound, the 6-hydroxy group is a key site for modification. This hydroxyl group can be alkylated to form ethers or esterified. Such modifications can significantly impact the molecule's polarity, solubility, and interaction with biological targets. General derivatization techniques, such as trimethylsilylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are commonly used to modify hydroxyl and amide groups to increase volatility for gas chromatography analysis, but these reactions also exemplify how these functional groups can be chemically altered. sigmaaldrich.com

The trifluoromethyl group is generally stable and less prone to derivatization, but its position on the pyridine ring is crucial for activity, as seen in the development of various agrochemicals. nih.govacs.org The synthesis of analogues with the trifluoromethyl group at different positions on the pyridine ring would be a valid, albeit synthetically demanding, strategy for analogue generation.

The table below outlines potential derivatization strategies for a this compound scaffold.

Derivatization SiteType of ModificationPotential ReagentsPurpose
Amide Nitrogen (-CONH₂)N-Alkylation / N-ArylationAlkyl halides, Aminoacetonitrile, Substituted anilinesGenerate diverse analogues for biological screening (e.g., insecticides, fungicides)
6-Hydroxy Group (-OH)EtherificationAlkyl halides (e.g., methyl iodide), Benzyl bromideModify polarity and metabolic stability
6-Hydroxy Group (-OH)EsterificationAcyl chlorides, Acid anhydridesCreate prodrugs or modify solubility
Pyridine RingSubstitutionN/A (Requires de novo synthesis)Explore structure-activity relationships of substituent positioning

Biological Functionality and Mechanistic Elucidation

Investigating Biological Targets and Binding Interactions

The specific arrangement of functional groups on the 6-Hydroxy-4-(trifluoromethyl)nicotinamide scaffold suggests the potential for targeted interactions with various biological macromolecules. Research into related compounds has provided a framework for understanding these potential interactions.

Molecular Recognition and Protein Binding Profiles (e.g., WDR5)

The WD40 repeat-containing protein 5 (WDR5) has emerged as a significant target in cancer therapy due to its critical role as a scaffold protein in various protein-protein interactions, most notably with the oncoprotein MYC. researchgate.netnih.gov The interaction between WDR5 and MYC is essential for the recruitment of MYC to its target genes, thereby driving tumorigenesis. researchgate.net Consequently, the disruption of the WDR5-MYC interaction has become a key strategy in the development of novel anticancer agents. nih.gov

While direct binding data for this compound with WDR5 is not extensively documented in publicly available research, the structural features of nicotinamide (B372718) derivatives are central to the design of WDR5 inhibitors. nih.gov The WDR5 protein has two main interaction sites: the "WDR5-interacting" (WIN) site and the "WDR5-binding motif" (WBM) site, the latter being where MYC binds. nih.gov Small molecules designed to compete with MYC for binding to the WBM site are of significant interest. Structure-activity relationship (SAR) studies on various inhibitor scaffolds have revealed the importance of specific chemical features for effective binding. nih.gov For instance, the development of quinolinium-based inhibitors has highlighted the role of a cationic nitrogen group as a crucial pharmacophoric feature for binding to the nicotinamide-binding site of some enzymes. researchgate.net The hydroxyl and trifluoromethyl groups on the this compound ring would be expected to influence its binding orientation and affinity within the WBM pocket of WDR5 through hydrogen bonding and hydrophobic interactions, respectively.

Enzyme Modulation by this compound Analogues

Nicotinamide and its derivatives are well-known modulators of various enzymes, particularly those involved in cellular metabolism and signaling. Nicotinamide N-methyltransferase (NNMT) is one such enzyme that catalyzes the N-methylation of nicotinamide and other pyridine-containing compounds. nih.gov SAR studies on NNMT inhibitors have shown that modifications to the nicotinamide scaffold can lead to potent and selective inhibition. nih.govnih.gov For example, the introduction of bulky substituents can impact binding affinity due to steric effects within the enzyme's active site. researchgate.net

The trifluoromethyl group in this compound is an electron-withdrawing group that can significantly alter the reactivity and metabolic stability of the nicotinamide ring, potentially influencing its interaction with enzymes like NNMT. Furthermore, the hydroxyl group can participate in hydrogen bonding interactions within an enzyme's active site, a common feature in many enzyme-inhibitor complexes. While specific data on this compound is limited, the principles derived from studies of other nicotinamide analogues suggest its potential as an enzyme modulator.

Biological Activities of this compound Derivatives in Cellular and In Vitro Systems

The biological activities of nicotinamide derivatives are diverse, ranging from influencing cellular signaling and processes to exhibiting antimicrobial properties.

Impact on Cellular Signaling Pathways (e.g., WDR5-MYC Axis)

The WDR5-MYC signaling axis is a critical pathway in many human cancers, regulating genes involved in cell growth, metabolism, and proliferation. researchgate.net The development of small molecules that can disrupt this axis is a promising therapeutic strategy. nih.gov Inhibitors targeting the WDR5-MYC interaction have been shown to reduce the localization of MYC to chromatin, thereby downregulating the expression of MYC target genes. researchgate.net This can lead to the suppression of tumor growth. nih.gov

Given the focus on nicotinamide-like scaffolds for the development of WDR5 inhibitors, it is plausible that this compound or its derivatives could impact the WDR5-MYC axis. By binding to the WBM site on WDR5, such a compound could prevent the association of MYC, leading to a downstream cascade of effects on cellular signaling.

Modulation of Cellular Processes (e.g., proliferation, apoptosis)

The modulation of cellular processes such as proliferation and apoptosis is a hallmark of many biologically active compounds. Nicotinamide itself has been shown to sensitize breast cancer cells to the cytotoxic effects of radiation and cisplatin. nih.gov Furthermore, the synthetic retinoid N-(4-hydroxyphenyl)retinamide (4-HPR), which shares a hydroxylated phenylamide substructure, has been demonstrated to induce apoptosis in breast cancer cells by decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov

Antimicrobial Properties of Related Nicotinamide Compounds

Nicotinamide and its derivatives have been investigated for their antimicrobial properties. Several studies have reported the antifungal activity of nicotinamide analogues against a range of pathogenic fungi, including Candida albicans. nih.gov For example, the nicotinamide derivative boscalid (B143098) is a known fungicide. nih.gov More recent research has focused on the development of novel nicotinamide derivatives with potent antifungal activity, with some compounds showing minimum inhibitory concentrations (MICs) in the sub-microgram per milliliter range against fluconazole-resistant C. albicans. nih.gov

The antimicrobial activity of these compounds is often attributed to the disruption of key cellular processes in the pathogens. The structure-activity relationships of these antifungal nicotinamide derivatives indicate that the nature and position of substituents on the nicotinamide ring are critical for their activity. nih.gov Additionally, other heterocyclic compounds containing trifluoromethyl groups have been synthesized and shown to possess both antibacterial and antifungal properties. researchgate.net The combination of a nicotinamide core with a trifluoromethyl group in this compound suggests that it and its derivatives could also exhibit antimicrobial activities.

Structure-Mechanism Relationships

The specific arrangement of functional groups on the this compound scaffold is critical to its biological activity. The interplay between the trifluoromethyl group, the hydroxyl substituent, and the inherent tautomerism of the hydroxypyridine ring dictates the molecule's physicochemical properties and its interactions with biological targets.

The trifluoromethyl (-CF3) group is a key substituent in medicinal chemistry, frequently used to enhance the therapeutic potential of drug candidates. nih.govnih.gov Its incorporation into the nicotinamide structure at the 4-position profoundly influences the molecule's properties compared to a non-substituted or methyl-substituted analog. mdpi.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing a trifluoromethyl group can block metabolic oxidation at that position, a common strategy for increasing the half-life of a drug by preventing its breakdown by metabolic enzymes. mdpi.comresearchgate.net

Modulation of Receptor Interactions: The -CF3 group is larger and more electronegative than a methyl group, which can lead to more favorable interactions within a receptor's binding pocket. mdpi.com Its high electronegativity makes it a potent electron-withdrawing group, which can alter the electronic landscape of the entire pyridine (B92270) ring, influencing hydrogen bonding and electrostatic interactions with the biological target. mdpi.com The -CF3 group can also participate in multipolar interactions with groups like carbonyls in a protein's active site, further strengthening binding affinity. nih.gov In some contexts, the trifluoromethyl-2-pyridyl moiety has been shown to contribute to multiple interactions at an enzyme's active site. mdpi.com

Table 1: Comparison of Physicochemical Properties of Methyl vs. Trifluoromethyl Groups

The hydroxyl (-OH) group at the 6-position of the nicotinamide ring is a critical determinant of its biological function. Its primary role is to serve as a potent hydrogen bond donor and acceptor, anchoring the molecule within the specific binding site of a target protein or enzyme.

The precise placement of a hydroxyl group is a cornerstone of structure-activity relationship (SAR) studies. For instance, in related 2-hydroxy-N-(phenyl)nicotinamide analogs, the enolic hydroxyl group was identified as part of the active pharmacophore responsible for anti-inflammatory effects. researchgate.net This underscores the principle that the hydrogen-bonding capability of the hydroxyl group is often mandatory for biological activity. This group can form crucial interactions with amino acid residues such as aspartate, glutamate, serine, or threonine in a receptor pocket, contributing significantly to binding affinity and selectivity. The acidity of this hydroxyl group is increased by the presence of the electron-withdrawing trifluoromethyl group, which can influence its ionization state at physiological pH and alter its interaction profile.

A pivotal chemical feature of this compound is its capacity to exist as a mixture of two rapidly interconverting structural isomers, known as tautomers. frontiersin.org This phenomenon, specifically lactam-lactim or pyridone-hydroxypyridine tautomerism, is common in heterocyclic molecules and can have profound implications for biological activity. frontiersin.orgnih.gov

The compound exists in a dynamic equilibrium between the 6-hydroxy-pyridine form (the lactim) and the 6-pyridone form (the lactam). These two tautomers are not functionally identical; they present different three-dimensional shapes and, crucially, different patterns of hydrogen bond donors and acceptors to a biological receptor. frontiersin.org

The 6-hydroxy-pyridine tautomer features a hydroxyl group that acts as a hydrogen bond donor and the ring nitrogen that acts as a hydrogen bond acceptor.

The 6-pyridone tautomer converts the hydroxyl group into a carbonyl (a hydrogen bond acceptor) and the ring nitrogen becomes an N-H group (a hydrogen bond donor). frontiersin.org

The position of this equilibrium can be influenced by the environment. For example, the polarity of the solvent or the microenvironment of a protein's binding site can stabilize one tautomer over the other. frontiersin.org Consequently, a biological target may preferentially recognize and bind to only one of the tautomeric forms. nih.gov This means that the observed biological efficacy of the compound may be attributable to the minor tautomer in the equilibrium mixture, which is the one that perfectly complements the receptor's active site. frontiersin.orgnih.gov Understanding and controlling this tautomeric equilibrium is a significant challenge and a key goal in the development of drugs based on this type of scaffold. frontiersin.org

Table 2: Tautomeric Forms of this compound


Table 3: List of Compounds Mentioned

Advanced Research Methodologies and Analytical Characterization

Spectroscopic Characterization Techniques for Structural Confirmation

The definitive identification of 6-Hydroxy-4-(trifluoromethyl)nicotinamide requires a combination of spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS) are indispensable. While specific spectral data for this exact compound is not widely published, the principles of these techniques are well-established for structural confirmation.

For instance, ¹H NMR would identify the chemical shifts and coupling constants of the aromatic protons on the pyridine (B92270) ring and the amide proton. ¹³C NMR would confirm the carbon skeleton, including the characteristic shifts for the trifluoromethyl group and the carbonyl carbon. ¹⁹F NMR is particularly crucial for confirming the presence and electronic environment of the CF₃ group. IR spectroscopy would show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the amide, and the C=O stretch of the carbonyl group.

Mass spectrometry, particularly when coupled with liquid chromatography, provides not only the molecular weight but also fragmentation patterns that are key to confirming the structure. Analysis of the product ion spectra from tandem mass spectrometry (MS/MS) allows researchers to piece together the molecule's substructures. nih.gov For example, the fragmentation of related hydroxylated compounds often involves characteristic losses of water, CO, and other small neutral molecules, providing clues to the location of the hydroxyl group. nih.gov

Chromatographic and Mass Spectrometric Analysis for Compound Identification and Quantification

Chromatographic methods, especially when coupled with mass spectrometry, are the gold standard for separating, identifying, and quantifying this compound in complex mixtures.

LC-MS/MS is a powerful technique for the trace-level quantification of this compound and its related compounds. This method offers high sensitivity and selectivity, making it ideal for analyzing environmental and biological samples. An analytical method developed for the insecticide flonicamid (B1672840) and its metabolites, which include structurally similar compounds like 4-trifluoromethylnicotinamide (TFNA-AM) and 6-hydroxy-4-trifluoromethylnicotinic acid (TFNA-OH), demonstrates the utility of this approach. epa.govnih.gov

The methodology typically involves an extraction step, such as accelerated solvent extraction (ASE) for soil samples or solid-phase extraction (SPE) for liquid samples, followed by analysis on a liquid chromatograph coupled to a tandem mass spectrometer. epa.govnih.gov For hydroxylated metabolites like TFNA-OH, detection is often performed in negative ion mode using a turbo ion spray source, which is highly sensitive for acidic and phenolic compounds. epa.gov The use of C18 reversed-phase columns is common for separating the parent compound and its various metabolites. nih.gov Method validation ensures accuracy, with recoveries typically ranging from 66% to 119% across different fortification levels. nih.gov

Table 1: Example LC-MS/MS Parameters for Analysis of Related Compounds

Parameter Details Source
Instrumentation Liquid Chromatograph coupled to a Tandem Mass Spectrometer epa.govnih.gov
Column C18 Reversed-Phase nih.gov
Extraction Accelerated Solvent Extraction (ASE), Solid-Phase Extraction (SPE), Liquid-Liquid Partitioning epa.govnih.gov
Ionization Mode Turbo Ion Spray (Positive for TFNA-AM, Negative for TFNA-OH) epa.gov
Limit of Quantitation As low as 0.005 ppm in dried hops nih.gov

| Limit of Detection | As low as 0.0025 ppm in dried hops | nih.gov |

This table is illustrative of methods used for structurally related analytes.

This compound is a potential metabolite of the insecticide flonicamid. nih.gov Identifying such metabolites in complex biological matrices like plasma, urine, or tissue homogenates is a significant analytical challenge due to the low concentrations and high levels of endogenous interference. nih.gov The metabolism of flonicamid has been studied in various organisms, including rats, goats, and hens, with 4-trifluoromethylnicotinamide (TFNA-AM) being identified as a major metabolite. nih.govfao.org

Advanced strategies are employed to overcome these challenges. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions for unknown metabolite peaks. nih.gov A key technique is Mass Defect Filtering (MDF). nih.gov This data processing method selectively removes ions that fall outside a narrow mass defect window relative to the parent drug or its core structure. nih.gov This significantly reduces background noise and allows for the clear identification of potential metabolite peaks in the chromatogram that might otherwise be obscured. nih.gov The comprehensive detection capability of the MDF approach, combined with accurate mass determination, makes high-resolution LC/MS an invaluable tool for screening and identifying both common and unexpected drug metabolites. nih.gov

Computational Chemistry in the Study of this compound

Computational chemistry provides powerful predictive tools to investigate the properties and interactions of molecules like this compound, offering insights that complement experimental data.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govmdpi.com This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate within the active site of a target protein. nih.gov

For a molecule like this compound, docking studies could elucidate its potential to interact with various enzymes or receptors. The process involves generating multiple conformations of the ligand within the protein's binding pocket and scoring them based on binding energy. mdpi.com These studies reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.gov For example, studies on other nicotinamide-based derivatives have shown that the pyridine ring often forms hydrogen bonds with key residues in the hinge region of kinase active sites, such as VEGFR-2. nih.gov

Table 2: Example Molecular Docking Results for a Ligand with a Target Protein

Parameter Value Details Source
Target Protein Carotenoid dehydrosqualene synthase (CrtM) Antibacterial target mdpi.com
Ligand A pyrimidine (B1678525) derivative Test compound mdpi.com
Binding Energy (B.E.) -7.97 kcal/mol Indicates strong binding affinity mdpi.com
Inhibition Constant (Ki) 1.43 µM Measure of inhibitor potency mdpi.com

| Key Interactions | Conventional Hydrogen Bonds | Formed with active site residues | mdpi.com |

This table presents example data for a different ligand-protein system to illustrate the outputs of a molecular docking study.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. nih.govresearchgate.net These calculations can determine the optimized three-dimensional geometry, molecular electrostatic potential (MEP), and the distribution of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The MEP map reveals the electron-rich and electron-deficient regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attacks and non-covalent interactions. frontiersin.org The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. nih.gov A comparative study of pyrazinamide (B1679903) and nicotinamide (B372718) showed that the presence of an additional nitrogen atom in the aromatic ring significantly influences the charge distribution and electrostatic potential, which in turn dictates the intermolecular interactions and crystal packing. researchgate.net Such calculations for this compound would provide fundamental insights into its stability, reactivity, and potential for forming intermolecular bonds. researchgate.net

In Silico Screening and Predictive Modeling

In the realm of contemporary drug discovery and development, in silico screening and predictive modeling have become indispensable tools for the rational design and optimization of novel therapeutic agents. These computational methodologies allow for the high-throughput evaluation of virtual compound libraries, prediction of pharmacokinetic and pharmacodynamic properties, and the elucidation of molecular interactions at an atomic level. In the context of this compound, while direct and extensive in silico studies on the standalone compound are not widely documented in publicly available research, its role as a key structural motif in more complex molecules has been subject to sophisticated computational analysis.

Detailed research findings have emerged from studies where this compound serves as a crucial intermediate in the synthesis of targeted protein degraders. Specifically, it has been utilized in the creation of degraders targeting the WD-repeat containing protein 5 (WDR5). biorxiv.org In this capacity, derivatives of this compound become integral components of larger, heterobifunctional molecules designed to induce the degradation of specific protein targets. biorxiv.org

The computational evaluation of these derivative compounds has been a cornerstone of their development. For instance, after the synthesis of a more complex amide from this compound, this new molecule became a platform for the attachment of various E3 ligase linkers. biorxiv.org The resulting degraders were then subjected to rigorous computational docking studies to model their interaction with both WDR5 and the von Hippel-Lindau (VHL) E3 ligase. biorxiv.org

These in silico investigations employed advanced software and methodologies to predict the binding modes and affinities of the synthesized degraders. Protein-protein docking was initially performed to generate a multitude of possible ternary complex conformations between WDR5, VHL, and a WDR5 antagonist. biorxiv.org Subsequently, the degraders, which contain the core structure derived from this compound, were docked into the most promising of these protein-protein complexes. biorxiv.org The quality of these docking poses was then evaluated using scoring functions such as DrugscoreX and by measuring the root-mean-square deviation (RMSD) from known crystallographic binding modes. biorxiv.org

The results of these predictive modeling studies were instrumental in understanding the structure-activity relationships of the degraders. The computational analyses successfully demonstrated that the active degraders could simultaneously occupy the native binding sites on both the WDR5 and VHL proteins, with RMSD values indicating a high degree of conformational accuracy. biorxiv.org Furthermore, these in silico models helped to rationalize the efficacy of different linker lengths and compositions, providing a structural basis for the observed biological activity. biorxiv.org

While these computational efforts were focused on the larger, more complex derivatives, the foundational role of the this compound scaffold is implicit. The physicochemical properties and structural geometry of this initial building block are critical in defining the orientation and presentation of the functional groups that engage with the target proteins in the final degrader molecules. The insights gained from the predictive modeling of its derivatives underscore the importance of this core structure in the design of potent and specific therapeutic agents.

The table below summarizes the key aspects of the in silico methodologies applied to the derivatives of this compound.

Computational MethodSoftware/PlatformPurposeKey Findings
Protein-Protein DockingMolecular Operating Environment (MOE)To generate possible ternary complexes of WDR5 and VHL. biorxiv.orgIdentified multiple viable protein-protein complex conformations. biorxiv.org
Molecular DockingGOLDTo predict the binding mode of degraders within the protein complexes. biorxiv.orgActive degraders can occupy native binding sites with high accuracy (RMSD values around or below 1 Å). biorxiv.org
Scoring FunctionDrugscoreXTo rescore and rank the docking poses of the degraders. biorxiv.orgAided in the evaluation and selection of the most likely binding conformations. biorxiv.org

Future Research Directions and Potential Applications

Exploration of Novel Biological Targets for Trifluoromethylated Nicotinamides

The trifluoromethyl group is a well-known bioisostere for a methyl group and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. ahajournals.org These properties make trifluoromethylated compounds, including 6-Hydroxy-4-(trifluoromethyl)nicotinamide, attractive candidates for drug development. While the specific biological targets of this compound are not yet fully elucidated, research on structurally related compounds provides valuable insights into potential avenues of exploration.

One promising area of investigation is the enzyme Nicotinamide (B372718) N-methyltransferase (NNMT), a key regulator in cellular metabolism and energy homeostasis. nih.govacs.org Overexpression of NNMT has been linked to various diseases, including metabolic disorders and cancer. researchgate.net The nicotinamide core of this compound makes it a plausible candidate for NNMT inhibition. Future research should, therefore, involve screening this compound against NNMT and a panel of other methyltransferases to determine its inhibitory activity and selectivity.

Furthermore, the discovery that the metabolite of the insecticide flonicamid (B1672840), 4-trifluoromethylnicotinamide (TFNA-AM), acts as a modulator of chordotonal organs in insects opens up another intriguing possibility. nih.gov This suggests that trifluoromethylated nicotinamides can interact with ion channels or associated proteins. Consequently, future studies could explore the effects of this compound on various ion channels in both insects and mammals to identify potential novel targets for pest control or therapeutic intervention.

Design and Synthesis of Next-Generation Analogues with Enhanced Specificity

The development of analogues of this compound with improved potency, selectivity, and pharmacokinetic properties is a critical next step. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of new molecules. nih.gov

Systematic modifications to the this compound scaffold can be explored. For instance, the position and nature of the substituents on the pyridine (B92270) ring can be altered. The hydroxyl group at the 6-position could be replaced with other functional groups, such as alkoxy, amino, or halogen moieties, to probe their influence on target binding and cellular activity. Similarly, the carboxamide group at the 3-position can be modified to esters, ketones, or other bioisosteric replacements to optimize interactions with potential targets.

Computational docking studies can be employed to predict the binding modes of these analogues within the active sites of identified targets, such as NNMT. nih.govacs.org This in-silico approach can help prioritize the synthesis of compounds with the highest predicted affinity and specificity, thereby streamlining the drug discovery process. The synthesis of a focused library of analogues, followed by rigorous biological evaluation, will be crucial for establishing a comprehensive SAR and identifying lead candidates for further development.

Development of Advanced Methodologies for Synthesis and Characterization

The efficient and scalable synthesis of this compound and its analogues is essential for facilitating further research and potential commercialization. While general methods for the synthesis of trifluoromethylpyridines exist, the development of methodologies tailored to this specific scaffold is a key research direction. inicop.org

Recent advances in synthetic organic chemistry offer a range of tools for the introduction of the trifluoromethyl group into heterocyclic systems. nih.gov These include nucleophilic, electrophilic, and radical trifluoromethylation reactions. Research should focus on optimizing these methods for the regioselective trifluoromethylation of the pyridine ring to afford the desired 4-trifluoromethyl isomer in high yield. Furthermore, the development of one-pot or flow-chemistry processes could significantly improve the efficiency and environmental footprint of the synthesis. nih.gov

In addition to synthesis, the development of advanced analytical techniques for the characterization of these compounds is crucial. This includes the use of high-resolution mass spectrometry (HRMS) and multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and purity of the synthesized molecules. mdpi.com The establishment of robust analytical methods will be vital for quality control and regulatory compliance in any future therapeutic applications.

Integration of Multi-Omics Data for Comprehensive Biological Understanding

To gain a holistic understanding of the biological effects of this compound, the integration of multi-omics data is indispensable. ahajournals.orgresearchgate.netomicstutorials.com This systems biology approach, encompassing genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the molecular pathways modulated by the compound. nih.gov

Upon treating cells or organisms with this compound, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. nih.gov Metabolomics can provide a snapshot of the metabolic perturbations induced by the compound. wikipedia.org

The integrated analysis of these multi-omics datasets can help to:

Identify novel biological targets: By correlating changes across different omic layers, it is possible to identify key nodes in cellular networks that are perturbed by the compound, thus pointing to its primary targets and off-target effects. nih.govnih.govbroadinstitute.org

Elucidate the mechanism of action: Multi-omics data can help to construct the signaling pathways and biological processes that are affected by this compound, providing a detailed understanding of its mechanism of action. nih.gov

Discover biomarkers of response: By identifying molecular signatures that correlate with the compound's activity, it may be possible to develop biomarkers to predict which individuals or patient populations are most likely to respond to treatment. pharmafeatures.com

This comprehensive, data-driven approach will be instrumental in advancing our understanding of this compound and accelerating its potential translation into therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Hydroxy-4-(trifluoromethyl)nicotinamide, and what reagents are critical for its preparation?

  • Methodological Answer : The compound is synthesized via multi-step reactions, including coupling intermediates with tert-butyl-protected precursors. For example, tert-butyl 3'-(6-hydroxy-4-(trifluoromethyl)nicotinamido)-4'-(4-cyano-5-neopentylpyrrolidine-2-carboxamido)phenyl derivatives are used as starting materials. Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitate amide bond formation. Purification is achieved via reverse-phase HPLC with acetonitrile/water gradients .

Q. Which analytical techniques are validated for characterizing this compound?

  • Methodological Answer :

Technique Key Parameters Purpose
HPLC C18 column, acetonitrile/water + 0.1% TFA, UV detection at 254 nmPurity assessment (>97%) and isolation
HRMS ESI+ mode, m/z calculated for C₇H₅F₃N₂O₂: 206.122Molecular weight confirmation
NMR ¹H/¹³C-NMR in DMSO-d₆, HSQC/HMBC for structural elucidationFunctional group and connectivity analysis
IR Absorption peaks for NH (3300 cm⁻¹) and C=O (1680 cm⁻¹)Bond vibration validation
These methods ensure structural fidelity and purity .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid exposure to moisture, heat (>40°C), and oxidizing agents. Pre-dissolve in anhydrous DMSO or DMF for experimental use to prevent hydrolysis .

Q. What safety precautions are recommended during handling?

  • Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear. In case of skin contact, rinse immediately with water; for inhalation, move to fresh air. Toxicity data (e.g., LD₅₀) are unavailable, so treat as a potential irritant .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in multi-step reactions?

  • Methodological Answer :

  • Coupling Efficiency : Use excess HATU (1.2–1.5 eq) and tertiary amines (e.g., DIPEA) to activate carboxyl groups.
  • Protecting Groups : tert-Butyl esters improve solubility and reduce side reactions during coupling.
  • Purification : Gradient elution (10% → 90% acetonitrile in water) minimizes co-elution of byproducts .

Q. How to resolve discrepancies in HRMS data, such as unexpected molecular ion peaks?

  • Methodological Answer : Annotate adducts (e.g., [M+H]⁺, [M+Na]⁺) and isotopic patterns (³⁵Cl/³⁷Cl for chlorine-containing intermediates). For trifluoromethyl groups, confirm fluorine splitting patterns via ¹⁹F-NMR. Recalibrate the mass spectrometer using certified standards (e.g., NaTFA) .

Q. What strategies mitigate instability during in vitro biological assays?

  • Methodological Answer :

  • Solubility : Use DMSO stock solutions (<10% v/v in cell media) to avoid precipitation.
  • pH Control : Buffered solutions (pH 6.5–7.5) prevent degradation of the hydroxypyridine moiety.
  • Light Sensitivity : Conduct experiments under amber lighting to prevent photodegradation .

Q. How is this compound applied in targeted protein degradation studies?

  • Methodological Answer : The compound serves as a linker in PROTACs (Proteolysis-Targeting Chimeras). For example, it connects a WDR5-binding moiety (e.g., 2,6-dioxopiperidin-3-yl isoindoline) to an E3 ligase ligand, enabling ubiquitination and degradation of oncogenic targets. Validate degradation efficiency via Western blot (target protein reduction) and cellular viability assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.